molecular formula C12H23Cl2N3 B1379540 3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 1824283-90-0

3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No.: B1379540
CAS No.: 1824283-90-0
M. Wt: 280.23 g/mol
InChI Key: FQBBLNXQKYAUMG-UHFFFAOYSA-N
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Description

“3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1315365-32-2 . It has a molecular weight of 224.13 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3.2ClH/c1-2-8(6-9-3-1)11-5-4-10-7-11;;/h4-5,7-9H,1-3,6H2;2*1H . This indicates the presence of an imidazole ring attached to a piperidine ring via a carbon atom. The butyl group is attached to one of the nitrogen atoms in the imidazole ring .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 224.13 . The compound is likely to be soluble in water and other polar solvents, similar to other imidazole derivatives .

Scientific Research Applications

Heterocyclic Compound Synthesis and Characterization

The synthesis and characterization of substituted (benzo[b]thiophen‐2-yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones explored the reactions of specific chlorobenzothiophene with alkyl-aminopropanamides, leading to a series of carboxamides. These compounds, through further reactions, offer insights into heterocyclic compound synthesis techniques, including the Buchwald-Hartwig reaction, providing a foundational understanding for synthesizing complex imidazole derivatives like "3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride" (Sedlák et al., 2008).

Potential Pharmacological Applications

Research on N-aryl-piperidine derivatives as potent agonists for the human histamine H3 receptor showcases the synthesis of piperidine-containing compounds with significant affinity and selectivity. This study highlights the structural requirements for binding to the histamine H3 receptor, offering a framework that could be applied to understand the pharmacological potential of "this compound" in modulating receptor activity (Ishikawa et al., 2010).

Antimicrobial Activity

A study on 2-butyl-4-chloroimidazole-based substituted piperazine-thiosemicarbazone hybrids designed by combining different pharmacophoric fragments demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis. This research provides a precedent for assessing the antimicrobial potential of structurally related compounds like "this compound" (Jallapally et al., 2014).

Synthesis and Structural Analysis

The synthesis and structural analysis of various heterocyclic compounds, including imidazole derivatives, underscore the versatility of these frameworks in drug design and development. For instance, the efficient synthesis of specific imidazole derivatives outlines methodologies that could be applied to synthesize and analyze "this compound" for potential scientific and pharmacological applications (Vaid et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation and contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Biochemical Analysis

Cellular Effects

The effects of 3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways that are crucial for cell proliferation and differentiation . Additionally, it has been observed to impact gene expression by either upregulating or downregulating specific genes involved in metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, thereby altering its function . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic flux and the regulation of metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, influencing energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound’s distribution can affect its overall activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization can influence its interactions with other biomolecules and its overall biochemical effects.

Properties

IUPAC Name

3-(1-butylimidazol-2-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3.2ClH/c1-2-3-8-15-9-7-14-12(15)11-5-4-6-13-10-11;;/h7,9,11,13H,2-6,8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBBLNXQKYAUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.